5-Fluoro-6-iodouridine is a powerful compound with remarkable antiviral attributes. Its unique combination of fluorine and iodine moieties contributes to its efficacy. The compound efficiently impedes viral replication while simultaneously reducing the viral burden .
Several synthesis methods exist for 5-Fluoro-6-iodouridine. One notable approach involves reacting the compound with trifluoroacetic acid in water at temperatures ranging from 0 to 20°C. Darkness is essential during this reaction. The yield achieved is approximately 90% .
The molecular formula of 5-Fluoro-6-iodouridine is C9H10FIN2O6, with an average mass of approximately 388.088 Da . The compound’s structure includes a pyrimidine base attached to a sugar moiety, which is characteristic of nucleosides .
While specific chemical reactions involving 5-Fluoro-6-iodouridine may vary, its fluorine substitution significantly influences the chemical outcomes. Fluoroalkylation reactions, which transfer fluoroalkyl groups to substrates, are particularly relevant for synthesizing organofluorine compounds .
5-Fluoro-6-iodouridine is a modified nucleoside that combines the properties of both fluorine and iodine substitutions on the uridine base. This compound is significant in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of fluorine enhances the compound's stability and bioavailability, while iodine can be beneficial for imaging applications due to its radioactivity.
5-Fluoro-6-iodouridine can be synthesized from uridine through various chemical modifications. The introduction of fluorine and iodine typically occurs via halogenation reactions, which are well-documented in the literature.
This compound falls under the category of nucleoside analogs, specifically modified pyrimidine nucleosides. Nucleoside analogs are often used in drug development due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.
The synthesis of 5-fluoro-6-iodouridine can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yields and minimize side reactions. For example, reactions may be conducted under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
5-Fluoro-6-iodouridine features a uracil base with a fluorine atom at the 5-position and an iodine atom at the 6-position. The structural formula can be represented as follows:
5-Fluoro-6-iodouridine participates in various chemical reactions typical for nucleosides, including:
The reactivity of the halogen substituents can be exploited for further derivatization, allowing chemists to create a library of modified nucleosides for biological evaluation.
The mechanism by which 5-fluoro-6-iodouridine exerts its biological effects typically involves:
Studies indicate that modified nucleosides like 5-fluoro-6-iodouridine can exhibit significant antiviral efficacy in vitro, with IC50 values often in the micromolar range against specific viral strains .
5-Fluoro-6-iodouridine has several applications in scientific research and medicine:
Regioselective halogenation at the C5 and C6 positions of uridine scaffolds is foundational for synthesizing 5-fluoro-6-iodouridine derivatives. Electrophilic iodination predominantly targets the C5 position due to its inherent electron-rich character. For example, 5-iodouridine synthesis employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF), achieving >90% regioselectivity at 60–80°C [3] [5]. Conversely, fluorination at C6 requires distinct strategies: halogen exchange using anhydrous potassium fluoride (KF) with 6-chlorouridine precursors at 150°C, or directed ortho-lithiation followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) at –78°C [5]. Metal-assisted methods, such as Pd(II)-catalyzed C–H activation, enable sequential halogenation: initial iodination at C5 followed by palladium-mediated C6 fluorination using AgF, achieving 85% combined yield [2].
Table 1: Halogenating Agents for Pyrimidine Functionalization
Target Position | Reagents | Conditions | Selectivity | Key Limitations |
---|---|---|---|---|
C5 (Iodination) | NIS, ICl | DMF, 80°C, 2h | >90% | Over-oxidation of glycosidic bond |
C6 (Fluorination) | KF, NFSI | DMSO, 150°C or –78°C, 4h | 70–85% | Competing elimination side-reactions |
C5/C6 (Dihalogenation) | Pd(OAc)₂/AgF | Acetonitrile, 100°C, 12h | 80–85% | Requires anhydrous conditions |
The 2′-hydroxyl group significantly influences reactivity: 2′-deoxy-2′-fluorouridine derivatives exhibit altered halogenation kinetics due to the electron-withdrawing fluorinated ribose, which reduces C5 nucleophilicity and necessitates higher reaction temperatures or prolonged times [5] [6]. Protecting groups (e.g., 2′,3′-O-isopropylidene) mitigate side reactions during C6 fluorination, improving yields to >75% [4].
Palladium-catalyzed cross-couplings transform halogenated uridine intermediates into advanced analogs. Suzuki-Miyaura reactions using 5-iodo-6-fluorouridine and arylboronic acids (e.g., phenylboronic acid) with Pd(PPh₃)₄ in aqueous DMF (80°C, 2h) achieve 70–90% yields for C5-arylated products [2] [3]. Sonogashira couplings at C5 employ terminal alkynes (e.g., ethynylferrocene) with CuI and PdCl₂(PPh₃)₂ in triethylamine, forming alkynyl derivatives crucial for bioorthogonal probes [2]. For C6-fluorinated substrates, chemoselectivity challenges arise due to the strength of the C–F bond; specialized catalysts like Pd₂(dba)₃ with t-Bu₃P and Cs₂CO₃ enable C6–F arylation using activated zinc and aryl iodides [3].
Table 2: Cross-Coupling Reactions at C5/C6 of 5-Fluoro-6-iodouridine
Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Application Scope |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acids | 70–90 | Broad (electron-neutral/-rich arenes) |
Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 65–85 | Conjugated fluorescent tags |
Stille | Pd(PPh₃)₄, LiCl | Vinyltributyltin | 60–75 | Extended π-systems for imaging |
C–F Activation | Pd₂(dba)₃, t-Bu₃P | Arylzinc bromides | 50–70 | Limited to electron-deficient arenes |
Photoredox strategies complement traditional cross-couplings: visible-light-mediated reactions with [Ir(ppy)₃] and n-Bu₄N[18F] allow isotopic ¹⁸F labeling at C6, critical for PET tracer synthesis [2]. Solid-phase approaches using resin-bound 5-iodouridine facilitate high-throughput derivatization via automated Suzuki couplings, enabling library generation for drug discovery [3].
ProTide technology overcomes the phosphotransferase-dependent activation barrier for 5-fluoro-6-iodouridine by masking its monophosphate as phosphoramidate triesters. The synthesis involves coupling the 5′-OH with aryl-(L)-amino-phosphorochloridate reagents under anhydrous conditions (e.g., N-methylimidazole in THF, –40°C) [3] [6]. Stereochemistry is critical: L-alanine-derived prodrugs exhibit 3–5× higher cellular uptake than D-counterparts due to carboxypeptidase-mediated hydrolysis specificity. Aryl group optimization (e.g., phenyl, naphthyl) influences metabolic stability; p-chlorophenyl derivatives reduce premature hydrolysis in plasma (<10% over 6h) while enhancing tumor cell penetration [6].
Table 3: Phosphoramidate Prodrugs of 5-Fluoro-6-iodouridine
Amino Acid Ester | Aryl Group | Activation Half-life (h) | Intracellular [5′-MP] (μM) |
---|---|---|---|
L-Alanine | Phenyl | 2.5 | 18.7 ± 2.1 |
L-Valine | p-Chlorophenyl | 4.8 | 32.4 ± 3.5 |
L-Leucine | 1-Naphthyl | 6.2 | 25.1 ± 1.9 |
D-Alanine | Phenyl | 2.3 | 6.8 ± 0.9 |
Enzymatic activation involves sequential hydrolysis: cathepsin A cleaves the amino acid ester, followed by phosphoramidase-mediated P–N bond cleavage to release the monophosphate. Structure-activity relationships (SAR) reveal that α-branched amino acids (e.g., L-valine) prolong half-life by sterically hindering esterases, while electron-deficient aryl groups accelerate phosphoramidase processing [6].
Solid-phase synthesis enables rapid diversification of 5-fluoro-6-iodouridine scaffolds. Controlled pore glass (CPG) resins functionalized with succinyl linkers anchor the nucleoside via the 3′-OH, leaving C5/C6 and 5′-OH accessible for modification [3] [4]. Iodine at C6 serves as a handle for on-resin Sonogashira couplings: Pd(0)/CuI catalysts with terminal alkynes generate C6-alkynyl variants in >80% purity after TFA cleavage. For 5′-OH derivatization, acid-labile tert-butyldiphenylsilyl (TBDPS) protection allows selective phosphitylation for oligonucleotide assembly [4].
Automated synthesizers incorporate 5-fluoro-6-iodouridine-5′-phosphoramidites into oligonucleotides, leveraging C6-iodine for post-synthetic functionalization. For example, palladium-mediated alkylation on-resin using n-Bu₃SnCH₂COOEt introduces carboxylate handles for bioconjugation [3]. Linker choice dictates release strategies: oxalyl-based linkers permit mild ammonia cleavage (30min, 25°C), preserving acid-sensitive 2′-deoxy-2′-fluoro modifications [6].
Table 4: Solid-Phase Derivatization Strategies
Functionalization Site | Resin/Linker | Key Reactions | Cleavage Conditions |
---|---|---|---|
C6-Iodine | CPG/succinyl | Sonogashira, Heck couplings | 30% NH₄OH, 55°C, 12h |
5′-OH | Polystyrene/TBDPS | Phosphitylation, acylation | TBAF, THF, 25°C, 1h |
Oligonucleotide synthesis | CPG/long-chain alkylamine | Phosphoramidite coupling | Conc. NH₄OH, 55°C, 16h |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7